2,3,4-Trifluoroanisole

Übersicht

Beschreibung

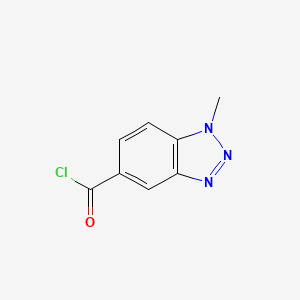

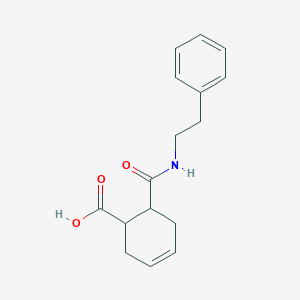

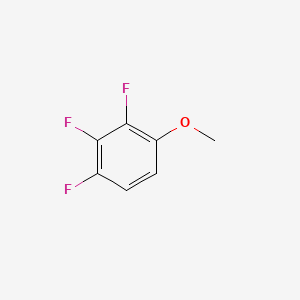

2,3,4-Trifluoroanisole is a fluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. While the provided papers do not directly discuss 2,3,4-Trifluoroanisole, they do provide insights into the properties and behaviors of similar fluorinated anisoles, which can be used to infer some characteristics of 2,3,4-Trifluoroanisole.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like trifluoroanisole typically involves the introduction of fluorine atoms or trifluoromethyl groups into the aromatic ring. The paper on the synthesis of fluorinated amino acids demonstrates the use of trifluoromethylated precursors, which could be relevant for synthesizing trifluoroanisole derivatives. Although the paper focuses on amino acids, the underlying chemistry could provide a foundation for synthesizing 2,3,4-Trifluoroanisole by incorporating fluorine atoms into the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of fluorinated anisoles is characterized by the presence of a methoxy group attached to a fluorinated benzene ring. The paper on tetrafluoroanisole provides insights into the geometric structure and internal rotation around the C(sp2)-O bond, which is also relevant for 2,3,4-Trifluoroanisole. The presence of fluorine atoms influences the electronic distribution and steric effects, which can affect the overall molecular geometry and conformation.

Chemical Reactions Analysis

Fluorinated anisoles can participate in various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. The paper on tetrakis(trifluoromethanesulfonato)tetrasilanes discusses reactions involving silicon-fluorine bonds, which, while not directly related to trifluoroanisole, highlight the reactivity of fluorine-containing compounds. The reactivity of 2,3,4-Trifluoroanisole would likely be affected by the strong electronegativity of the fluorine atoms, potentially altering its reactivity compared to non-fluorinated anisoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trifluoroanisole would be influenced by the presence of the fluorine atoms. The papers on difluoroanisole and trifluoroanisol provide data on the conformation and potential to internal rotation, which are important for understanding the behavior of the molecule in different states. The fluorine atoms contribute to the molecule's polarity, boiling point, and other physical properties. The electron-withdrawing effect of the fluorine atoms also impacts the chemical properties, such as acidity and reactivity.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation

- Structural Studies: The geometric structure of 2,3,4-Trifluoroanisole has been investigated using methods like gas electron diffraction and quantum chemical methods. These studies reveal that the orientation of the O–CF3 bond in 2,3,4-Trifluoroanisole changes from planar to perpendicular upon fluorination of the methyl group. This provides insights into the molecular dynamics and potential applications in molecular engineering and design (Federsel et al., 2001).

Fluorination Effects

- Fluorination Impact on Complexes: Research has shown that the triple fluorination of the methyl group in trifluoroanisole significantly alters the features of rotational spectra of complexes, compared to non-fluorinated analogues. This finding is crucial in understanding the interaction of trifluoroanisole with other molecular structures and has implications in fields like spectroscopy and molecular interaction studies (Gou et al., 2014).

Analysis of Fluorinated Organic Compounds

- Metastable Ion Study: Studies involving the spontaneous unimolecular dissociation reactions of the molecular ions of 2,3,4-Trifluoroanisole have been conducted. This research contributes to the understanding of the chemical behavior of fluorinated compounds, which is significant in fields like mass spectrometry and organic chemistry (Yanagisawa et al., 1993).

Vibrational Spectra Analysis

- Vibrational Analysis: The vibrational spectra of 2,3,4-Trifluoroanisole have been analyzed, providing valuable information on the vibrational properties of this compound. This research is essential for applications in spectroscopy and for understanding the intramolecular interactions in fluorinated anisoles (Lakshmaiah & Rao, 1989).

Influence on Drug Design

- Role in Drug Design: Although this application was not a primary focus, it's worth noting that studies have shown how different degrees of fluorination, as seen in compounds like trifluoroanisole, impact the physicochemical and pharmacokinetic properties of drugs. This insight is vital for the pharmaceutical industry in designing more effective drugs (Xing et al., 2015).

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNSQZJDRPZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380300 | |

| Record name | 2,3,4-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoroanisole | |

CAS RN |

203245-16-3 | |

| Record name | 2,3,4-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)